3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine
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Overview
Description
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine is a heterocyclic compound that features a pyridine ring fused to an isoxazole ring, with a trifluoromethyl group attached to the isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.
Scientific Research Applications
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyridine ring and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with a fused pyridine ring, known for their diverse chemical reactivity and biological applications.
Uniqueness
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .
Properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-4-9-11(17-6-8)10(18-19-9)7-2-1-3-16-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPYFBKMRZAPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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